molecular formula C15H21NO4 B2752566 2-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide CAS No. 1286710-89-1

2-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide

Cat. No. B2752566
CAS RN: 1286710-89-1
M. Wt: 279.336
InChI Key: ZRUQBZKLOLFBMU-UHFFFAOYSA-N
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Description

The compound “2-(3,4-dimethoxyphenyl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide” is an organic compound. It contains a phenyl ring with two methoxy groups attached, an acetamide group, and a cyclopropyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl ring, methoxy groups, acetamide group, and cyclopropyl group would all contribute to its overall structure .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the phenyl ring, methoxy groups, acetamide group, and cyclopropyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenyl ring could contribute to its aromaticity, while the methoxy groups could influence its polarity .

Scientific Research Applications

Synthetic Methodologies and Complex Molecule Synthesis

  • Oxidative Radical Cyclization : The compound has been utilized in oxidative radical cyclization processes. For instance, N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide was treated with Mn(OAc)3 in the presence of Cu(OAc)2, leading to the synthesis of tetrahydroindol-2-one and subsequently 4-acetoxyerythrinane, showcasing its utility in synthesizing erythrinane derivatives, which are valuable in natural product synthesis (Shiho Chikaoka et al., 2003).
  • Acyliminium Ion Cyclisation : A high-yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide led to the synthesis of (±)-crispine A, demonstrating the compound's role in facilitating complex organic transformations (F. King, 2007).

Potential Pesticide Development

  • Characterization of Pesticide Derivatives : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including compounds structurally related to the queried chemical, have been characterized for their potential as pesticides through X-ray powder diffraction. This research highlights the exploration of such compounds in developing new pesticide formulations (E. Olszewska et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled and stored .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-19-12-4-3-11(7-13(12)20-2)8-14(18)16-9-15(10-17)5-6-15/h3-4,7,17H,5-6,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUQBZKLOLFBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2(CC2)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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